molecular formula C9H15NO2 B1205641 Isoguvacine propyl ester CAS No. 81256-84-0

Isoguvacine propyl ester

Cat. No.: B1205641
CAS No.: 81256-84-0
M. Wt: 169.22 g/mol
InChI Key: PBMDISAJJZPQKQ-UHFFFAOYSA-N
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Description

Isoguvacine propyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

Isoguvacine propyl ester exhibits significant effects on the central nervous system by acting as a GABA A receptor agonist. Its depressor effects have been documented in animal studies, where it induces hypotension and bradycardia through central GABA receptor stimulation. For instance, research conducted on cats demonstrated that administration of this compound led to notable cardiovascular effects, which were reversible with antagonists such as (+)-bicuculline or picrotoxin .

Neuropharmacological Research

  • Anticonvulsant Effects :
    • This compound has been investigated for its anticonvulsant properties. Studies indicate that it can suppress seizure-like events induced by low magnesium levels in organotypic hippocampal slices, suggesting potential applications in epilepsy treatment .
  • GABAergic Modulation :
    • The compound's ability to modulate GABAergic transmission is critical for understanding its role in various neurological conditions. Research indicates that this compound can influence the excitatory and inhibitory balance within neural circuits, which is vital for maintaining normal brain function and preventing disorders like anxiety and depression .
  • Potential in Pain Management :
    • There are indications that GABA A receptor modulators, including this compound, may have analgesic properties. By enhancing GABAergic transmission, these compounds could provide relief from neuropathic pain conditions .

Case Studies and Experimental Findings

StudyFindings
Hypotensive Effects In a study involving cats, this compound was shown to induce hypotension and bradycardia when administered into the vertebral artery. These effects were mediated through GABA receptor activation .
Anticonvulsant Activity Research demonstrated that this compound could suppress seizure-like activity in hippocampal slices, pointing to its potential use in treating epilepsy .
GABAergic Transmission Studies highlighted the compound's role in modulating GABAergic excitation, which may have implications for understanding its therapeutic potential in mood disorders .

Chemical Reactions Analysis

Hydrolysis

Esters can undergo hydrolysis, a reaction with water that breaks the ester bond and forms a carboxylic acid and an alcohol 3 . The reaction can be catalyzed by acids or bases, or enzymes such as esterases3 .

  • Acid-catalyzed hydrolysis Acid-catalyzed hydrolysis begins with the protonation of the ester carbonyl, which is then attacked by water3. Subsequent proton transfers lead to the ejection of the alcohol group and the formation of a carboxylic acid3.

  • Base-catalyzed hydrolysis (Saponification) Base-catalyzed hydrolysis involves the reaction of an ester with a base, such as hydroxide ion, to produce a carboxylate salt and an alcohol . This reaction is irreversible because the resulting carboxylic acid reacts with the base .

Isoguvacine propyl ester can be hydrolyzed under physiological conditions by nonspecific esterases from human serum . Research indicates that this compound is rapidly hydrolyzed by cat brain tissue in vivo .

Chemical Stability

This compound's chemical stability and in vitro hydrolysis rates have been examined under approximately physiological conditions using nonspecific esterases from human serum .

Transesterification

Transesterification is a reaction where an ester is converted into another ester through the interchange of alkoxy groups . This reaction is often catalyzed by acids or bases .

Reactions with GABA Receptors

This compound interacts with central nervous system receptors, particularly GABA receptors. Studies show that it stimulates central GABA receptors, leading to neurophysiological effects like sedation and muscle relaxation.

Debenzylation

  • Hydrogenolytic debenzylation of 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester, followed by reaction with methyl chloroformate, affords the 1,4-dicarboxylate .

Decarboxylation

  • Decarboxylation of 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylic acid methyl ester by means of HBr and TEA .

  • Hydrolysis and selective decarboxylation with HCl to yield cis-3-hydroxypiperidine-4-carboxylic acid .

List of compounds sharing structural or functional similarities with this compound :

Compound NameStructure TypeBiological ActivityUnique Features
IsoguvacineGABA receptor agonistSedative effectsDirect action on GABA receptors
Propyl 3-methylbutanoateEsterFlavoring agentUsed in the food industry
N-Propyl 4-aminobenzoateEsterAntimicrobial propertiesContains an amine functional group
Isopropyl acetateEsterSolventCommonly used in industrial applications
Propyl acetateEsterSolvent, flavoring agentUsed in perfumes and as a solvent for resins, many common applications
Butanoic acid, propyl esterEsterFlavoring agentContributing to the flavor and odor profiles of various fruits and alcoholic beverages

Properties

CAS No.

81256-84-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

propyl 1,2,3,6-tetrahydropyridine-4-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h3,10H,2,4-7H2,1H3

InChI Key

PBMDISAJJZPQKQ-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CCNCC1

Canonical SMILES

CCCOC(=O)C1=CCNCC1

Key on ui other cas no.

81256-84-0

Synonyms

IGPE
isoguvacine propyl este

Origin of Product

United States

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